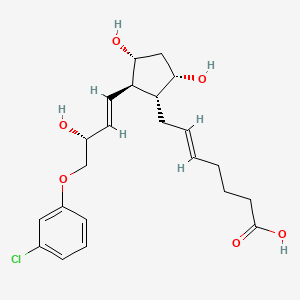

(+)-5-trans Cloprostenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1+,11-10+/t16-,18-,19-,20+,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGGHXVGBSZVMZ-BDFMIYKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C/CCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57968-81-7, 72029-43-7 | |

| Record name | [1R-[1α(E),2β(1E,3R*),3α,5α]]-7-[2-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-3,5-dihydroxycyclopentyl]-5-heptenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-(5E)-7-{(1R,2R,3R,5S)-2-[(1E,3R)-4-(3-chlorophenoxy)-3-hydroxy-1-buten-1-yl]-3,5-dihydroxycyclopentyl}-5-heptenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on (+)-5-trans Cloprostenol: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-5-trans Cloprostenol is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α). It is known primarily as a less active stereoisomer of the potent luteolytic agent, (+)-Cloprostenol. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. A detailed exploration of its mechanism of action through the prostaglandin F2α (FP) receptor and the subsequent intracellular signaling cascades is presented. Furthermore, this guide includes detailed experimental protocols for key assays relevant to the study of this and similar prostaglandin analogues, including receptor binding and in vivo assessment of luteolysis. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Chemical Structure and Physicochemical Properties

This compound is a C22 unsaturated carboxylic acid. Its chemical identity and key properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | (E)-7-((1R,2R,3R,5S)-2-((R,E)-4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoic acid[1] |

| Synonyms | D-Cloprostenol, (+)-5,6-trans Cloprostenol, (+)-5-trans-16-m-chlorophenoxy tetranor PGF2α, (+)-5-trans-16-m-chlorophenoxy tetranor Prostaglandin F2α[1][2] |

| CAS Number | 57968-81-7[2][3] |

| Molecular Formula | C22H29ClO6[2][3] |

| Molecular Weight | 424.9 g/mol [2] |

| Physicochemical Property | Value |

| Appearance | A solution in ethanol[2][4] |

| Purity | ≥95%[2][4] |

| Solubility | DMF: >100 mg/mL, DMSO: >100 mg/mL, Ethanol: >100 mg/mL, PBS (pH 7.2): >16 mg/mL[2][5] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[5] |

Biological Activity and Mechanism of Action

This compound is a synthetic analogue of prostaglandin F2α (PGF2α) and functions as an agonist at the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[6] However, it is important to note that it is the less active isomer of (+)-cloprostenol.[7] The 5-cis isomer is reported to be 20-fold more active in terminating pregnancy in hamsters.[5][7] The primary biological effect of potent FP receptor agonists is luteolysis, the regression of the corpus luteum.[7] This action terminates the production of progesterone, a hormone essential for the maintenance of pregnancy.

Signaling Pathways

Activation of the FP receptor by an agonist like this compound initiates a cascade of intracellular events primarily through the Gq alpha subunit of its associated heterotrimeric G-protein.

Upon agonist binding, the Gq alpha subunit activates phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 is a soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). PKC, in turn, phosphorylates various downstream target proteins, leading to a cellular response.

References

- 1. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Synthesis and Purification of (+)-Cloprostenol and its 5-trans Isomer

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of a robust synthetic pathway for (+)-Cloprostenol, a synthetic analog of prostaglandin (B15479496) F2α, and the subsequent purification strategies to isolate it from its less active (+)-5-trans isomer, a common impurity. The methodologies presented are derived from established chemical literature, emphasizing efficiency and scalability.

Introduction to Cloprostenol (B1669231) and its Stereoisomers

Cloprostenol is a potent luteolytic agent widely used in veterinary medicine to synchronize estrus and manage reproductive cycles in livestock.[1][2] It functions as a selective agonist for the prostaglandin F receptor, inducing uterine smooth muscle contraction and regression of the corpus luteum.[3] The biological activity of Cloprostenol is highly dependent on its stereochemistry. The therapeutically active enantiomer is (+)-Cloprostenol, which features a cis (or Z) configuration at the C5-C6 double bond of the α-chain.

During synthesis, a common and significant impurity is the (+)-5-trans-Cloprostenol isomer, which has an trans (or E) configuration at this double bond.[4][5][6] This trans isomer is reported to be approximately 20-fold less active than the desired cis form.[5][6] Therefore, stringent control and effective purification methods are critical to ensure the potency and safety of the final active pharmaceutical ingredient (API), with typical specifications limiting the 5-trans isomer to less than 0.5%.[3]

This document outlines a common and efficient synthetic route starting from the well-known Corey lactone intermediate and details the chromatographic methods for separating the desired (+)-Cloprostenol from its (+)-5-trans isomer.

Synthesis of (+)-Cloprostenol

The most versatile and widely adopted strategy for prostaglandin synthesis is the Corey route, which utilizes a bicyclic lactone intermediate (Corey lactone) as a chiral template to construct the complex molecule.[7][8] The following pathway describes an efficient, nine-step synthesis starting from the commercially available (-)-Corey lactone 4-phenylbenzoate alcohol, which yields (+)-Cloprostenol with an overall yield of approximately 26%.[9]

Synthesis Pathway Overview

The synthesis involves the sequential construction of the ω- and α-side chains onto the Corey lactone core. The ω-chain is installed via a Horner-Wadsworth-Emmons reaction, and the α-chain is introduced using a Wittig reaction. The formation of the 5-trans isomer occurs primarily during the Wittig reaction step.

Figure 1: Synthesis pathway for (+)-Cloprostenol.

Experimental Protocols and Data

The following protocols are adapted from an optimized process designed for efficiency and reduced need for chromatographic purification between steps.[9]

Table 1: Summary of Synthesis Steps, Reagents, and Yields

| Step | Transformation | Key Reagents | Solvent(s) | Yield (%) |

| 1 | Oxidation | Pyridinium (B92312) chlorochromate (PCC), Celite | Dichloromethane (B109758) (DCM) | 98 |

| 2 | Horner-Wadsworth-Emmons | Dimethyl (3-(m-chlorophenoxy)-2-oxopropyl)phosphonate, NaH | Tetrahydrofuran (B95107) (THF) | 95 |

| 3 | Ketone Reduction | NaBH₄, CeCl₃·7H₂O | Methanol (B129727) (MeOH) | 96 |

| 4 | Phenylbenzoate Hydrolysis | K₂CO₃ | Methanol (MeOH) | 97 |

| 5 | Lactone to Lactol Reduction | Diisobutylaluminium hydride (DIBAL-H) | Toluene (B28343) | 95 |

| 6 | Wittig Reaction | (4-carboxybutyl)triphenylphosphonium bromide, KHMDS | Tetrahydrofuran (THF) | 70 |

| 7 | Isopropyl Esterification | Isopropyl iodide, DBU | Acetone | 94 |

| 8 | Saponification | Lithium hydroxide (B78521) (LiOH) | THF/Water | 95 |

| - | Overall Yield | - | - | ~26 |

Protocol 2.2.1: Step 1-2 - Synthesis of the Enone Intermediate

-

Oxidation: To a solution of (-)-Corey lactone 4-phenylbenzoate alcohol (1 equivalent) in dichloromethane (DCM), add Celite followed by pyridinium chlorochromate (PCC, 1.5 equivalents). Stir the mixture at room temperature for 2 hours. Filter the reaction mixture through a pad of silica (B1680970) gel and wash with ethyl acetate (B1210297). Concentrate the filtrate under reduced pressure to obtain the crude Corey aldehyde.

-

Horner-Wadsworth-Emmons (HWE) Reaction: Prepare the phosphonate (B1237965) ylide by adding sodium hydride (NaH, 1.2 equivalents) to a solution of dimethyl (3-(m-chlorophenoxy)-2-oxopropyl)phosphonate (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C. Stir for 30 minutes. Add a solution of the crude Corey aldehyde from the previous step in THF to the ylide solution. Allow the reaction to proceed at room temperature for 3 hours. Quench the reaction with saturated ammonium (B1175870) chloride solution and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the enone intermediate. This reaction is highly stereoselective, producing the desired (E)-alkene.[10][11]

Protocol 2.2.2: Step 3-5 - Preparation of the Lactol Intermediate

-

Ketone Reduction: Dissolve the enone intermediate (1 equivalent) in methanol (MeOH). Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.2 equivalents) and stir until dissolved. Cool the solution to -15°C and add sodium borohydride (B1222165) (NaBH₄, 1.5 equivalents) portion-wise. Stir for 1 hour. Adjust the pH to 7 with acetic acid and concentrate the mixture. Extract the residue with ethyl acetate to obtain the allylic alcohol.

-

Hydrolysis: Dissolve the allylic alcohol in MeOH and add potassium carbonate (K₂CO₃, 2.0 equivalents). Stir at room temperature for 5 hours. Neutralize with acetic acid, concentrate, and extract with ethyl acetate to yield the Corey diol.

-

Lactone to Lactol Reduction: Dissolve the Corey diol (1 equivalent) in anhydrous toluene and cool to -78°C. Add a 1.0 M solution of diisobutylaluminium hydride (DIBAL-H, 1.2 equivalents) in toluene dropwise.[12] Stir for 1 hour at -78°C. Quench the reaction by adding methanol, followed by water and saturated Rochelle's salt solution. Warm to room temperature and stir until the layers separate. Extract the aqueous layer with ethyl acetate. The combined organic phases are dried and concentrated to give the lactol.

Protocol 2.2.3: Step 6-8 - Chain Elongation and Final Product Formation

-

Wittig Reaction: Prepare the Wittig ylide by adding potassium hexamethyldisilazide (KHMDS, 4.0 equivalents) to a suspension of (4-carboxybutyl)triphenylphosphonium bromide (2.0 equivalents) in anhydrous THF at 0°C. Stir for 30 minutes. Add a solution of the lactol (1 equivalent) in THF to the ylide. Stir at room temperature for 4 hours. Quench with saturated ammonium chloride and extract with ethyl acetate. This step generates a mixture of the desired 5-cis (Z) and the undesired 5-trans (E) isomers.

-

Esterification: Dissolve the crude acid from the Wittig reaction (1 equivalent) in acetone. Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equivalents) and isopropyl iodide (2.0 equivalents). Heat the mixture to reflux for 4 hours. Cool, concentrate, and purify by column chromatography to yield the mixed cloprostenol isopropyl esters.

-

Saponification: Dissolve the mixed esters (1 equivalent) in a THF/water mixture (2:1). Add lithium hydroxide (LiOH, 3.0 equivalents) and stir at room temperature for 12 hours. Acidify the mixture with 1N HCl and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give the final mixture of (+)-Cloprostenol and (+)-5-trans-Cloprostenol.

Purification of (+)-Cloprostenol

The primary challenge in the final stage is the separation of the 5-cis and 5-trans diastereomers. High-performance liquid chromatography (HPLC) is the most effective method for both analytical quantification and preparative separation of these isomers.[13]

Purification Workflow

The crude product from the synthesis is first subjected to flash column chromatography to remove major impurities like phosphine (B1218219) oxide. The resulting enriched mixture of isomers is then resolved using preparative HPLC.

Figure 2: Purification workflow for isolating (+)-Cloprostenol.

HPLC Purification Protocol

An effective separation can be achieved using a chiral stationary phase, which can resolve stereoisomers. The following method is adapted from published procedures for cloprostenol analysis.[13][14]

Table 2: HPLC Parameters for Isomer Separation

| Parameter | Condition |

| Column | Chiralcel OD-RH (or similar cellulose-based chiral column) |

| Dimensions | Analytical: 4.6 x 150 mm; Preparative: Scale as needed |

| Mobile Phase | Acetonitrile (B52724) : 20mM Sodium Dihydrogenphosphate buffer (pH 3.0) |

| Ratio (v/v) | 33 : 67 |

| Flow Rate | Analytical: 0.7 mL/min; Preparative: Adjust for column diameter |

| Temperature | 20 °C |

| Detection | UV at 210 nm or 274 nm |

| Resolution (R) | > 2.0 between cis and trans peaks |

Protocol 3.2.1: Analytical HPLC Method

-

Mobile Phase Preparation: Prepare a 20mM sodium dihydrogenphosphate solution and adjust the pH to 3.0 using phosphoric acid. Filter the buffer and degas. Mix with acetonitrile in a 67:33 (buffer:acetonitrile) volume ratio.

-

Sample Preparation: Dissolve a small amount of the purified isomer mixture in the mobile phase to a concentration of approximately 0.1 mg/mL.

-

Chromatography: Equilibrate the Chiralcel OD-RH column with the mobile phase at a flow rate of 0.7 mL/min. Inject the sample (e.g., 10 µL) and monitor the effluent at 210 nm. The two isomers, (+)-Cloprostenol (cis) and (+)-5-trans-Cloprostenol, should be baseline resolved.

Protocol 3.2.2: Preparative HPLC

-

Scale up the analytical method to a preparative scale column. The mobile phase composition remains the same, but the flow rate is increased proportionally to the column diameter.

-

Dissolve the enriched isomer mixture from flash chromatography in a minimum amount of mobile phase at a higher concentration.

-

Perform repeated injections onto the preparative HPLC system.

-

Collect the fractions corresponding to the (+)-Cloprostenol peak and the (+)-5-trans-Cloprostenol peak separately.

-

Combine the respective pure fractions and remove the solvent under reduced pressure. The resulting solids can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) if necessary.

Conclusion

The synthesis of (+)-Cloprostenol is a well-established process that relies on the strategic application of classic organic reactions like the Horner-Wadsworth-Emmons and Wittig reactions. A key challenge in the synthesis is controlling the stereochemistry of the α-chain C5-C6 double bond, which often results in the formation of the (+)-5-trans isomer as a significant impurity. This technical guide outlines an efficient synthetic route and provides a detailed protocol for the chromatographic purification required to isolate the active pharmaceutical ingredient, (+)-Cloprostenol, with high purity. The successful implementation of these methods is crucial for producing a safe and effective final drug product.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Cloprostenol - Wikipedia [en.wikipedia.org]

- 3. veeprho.com [veeprho.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. (+)-5-trans Cloprostenol | TargetMol [targetmol.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. An Improved and Efficient Process for the Preparation of (+)-cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. Wittig-Horner Reaction [organic-chemistry.org]

- 12. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 13. HPLC method for enantioselective analysis of cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unraveling the In Vitro Mechanism of Action of (+)-5-trans Cloprostenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-5-trans Cloprostenol, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), primarily exerts its biological effects through the activation of the prostaglandin F2α receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily. While it is recognized as a less active isomer of the potent luteolytic agent cloprostenol, a detailed quantitative understanding of its in vitro pharmacology is crucial for comprehensive structure-activity relationship studies and drug development endeavors. This technical guide delineates the in vitro mechanism of action of this compound, focusing on its interaction with the FP receptor and the subsequent intracellular signaling cascade. It provides a framework for the key experimental protocols required to quantitatively assess its binding affinity and functional potency, and presents this information in a structured format for clarity and comparative analysis.

Core Mechanism: Interaction with the Prostaglandin F2α (FP) Receptor

This compound functions as an agonist at the FP receptor. The binding of this ligand to the receptor initiates a conformational change, leading to the activation of intracellular signaling pathways. The FP receptor is predominantly coupled to the Gq class of heterotrimeric G proteins.

Quantitative Analysis of Receptor Binding and Functional Potency

Precise quantitative data for the binding affinity (Ki or IC50) and functional potency (EC50) of this compound at the FP receptor are not extensively reported in publicly available literature. It is, however, characterized as being significantly less potent than its 5-cis isomer, d-cloprostenol. For illustrative purposes and to provide a comparative framework, the following tables present typical quantitative data for PGF2α analogs at the human FP receptor.

Table 1: Illustrative Receptor Binding Affinity Data

| Compound | Receptor | Assay Type | Radioligand | Ki (nM) | IC50 (nM) | Cell Line/Tissue |

| PGF2α | Human FP | Competition Binding | [3H]-PGF2α | ~5 | ~10 | HEK293 cells expressing human FP receptor |

| d-Cloprostenol | Human FP | Competition Binding | [3H]-PGF2α | ~3 | ~7 | Bovine corpus luteum membranes[1][2] |

| This compound | Human FP | Competition Binding | [3H]-PGF2α | Data not available | Data not available | - |

Note: The data presented for PGF2α and d-Cloprostenol are representative values from the literature and are intended for comparative purposes. Specific values can vary depending on the experimental conditions.

Table 2: Illustrative Functional Potency Data

| Compound | Receptor | Assay Type | Measured Parameter | EC50 (nM) | Cell Line |

| PGF2α | Human FP | Inositol (B14025) Phosphate Accumulation | IP1 accumulation | ~15 | CHO-K1 cells expressing human FP receptor |

| d-Cloprostenol | Human FP | Calcium Mobilization | Intracellular Ca2+ | ~10 | HEK293 cells expressing human FP receptor |

| This compound | Human FP | - | - | Data not available | - |

Note: The data presented are representative values. The specific EC50 can vary based on the cell line, receptor expression level, and specific assay conditions.

Signaling Pathway of this compound

Upon binding of this compound to the FP receptor, the activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

Detailed Experimental Protocols

To quantitatively characterize the in vitro mechanism of action of this compound, the following experimental protocols are essential.

Radioligand Binding Assay (Competition Binding)

This assay determines the binding affinity (Ki) of this compound for the FP receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human FP receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, add a fixed concentration of a radiolabeled FP receptor ligand (e.g., [3H]-PGF2α) at a concentration close to its Kd.

-

Add increasing concentrations of unlabeled this compound (competitor).

-

Add the prepared cell membranes.

-

Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the potency (EC50) of this compound in activating the Gq pathway by quantifying the accumulation of a downstream metabolite, inositol monophosphate (IP1).

Methodology:

-

Cell Culture and Labeling:

-

Seed cells expressing the FP receptor in a 96-well plate.

-

Incubate the cells with a labeling medium containing myo-[3H]-inositol for 24-48 hours to allow for incorporation into cellular phosphoinositides.

-

-

Compound Stimulation:

-

Wash the cells to remove excess radiolabel.

-

Pre-incubate the cells with an assay buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IP1.

-

Add increasing concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Extraction and Quantification:

-

Lyse the cells with a suitable extraction buffer (e.g., perchloric acid).

-

Separate the inositol phosphates from the free inositol using anion-exchange chromatography.

-

Elute the total inositol phosphates and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of accumulated inositol phosphates against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.

-

Calcium Mobilization Assay

This is another functional assay to determine the potency (EC50) of this compound by measuring the transient increase in intracellular calcium concentration upon receptor activation.

Methodology:

-

Cell Preparation and Dye Loading:

-

Plate FP receptor-expressing cells in a 96-well black-walled, clear-bottom plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Incubate at 37°C to allow for de-esterification of the dye.

-

-

Compound Addition and Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).

-

Establish a baseline fluorescence reading.

-

Inject increasing concentrations of this compound into the wells.

-

Immediately and continuously measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of the agonist.

-

Plot the peak response against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

-

Conclusion

This compound acts as an agonist at the prostaglandin F2α receptor, initiating a Gq-mediated signaling cascade that results in the mobilization of intracellular calcium and the activation of protein kinase C. While quantitative pharmacological data for this specific isomer is scarce, the experimental protocols detailed in this guide provide a robust framework for its comprehensive in vitro characterization. A thorough understanding of its binding affinity and functional potency is essential for its potential application in research and drug development, particularly in elucidating the stereochemical requirements for FP receptor activation.

References

The 5-trans Isomer of Cloprostenol: A Diminished Biological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cloprostenol (B1669231), a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine to synchronize estrus and manage reproductive disorders. Its biological activity is critically dependent on its stereochemistry, particularly the cis configuration of the double bond at the C-5 position of the α-chain. The corresponding 5-trans isomer, often generated as a minor impurity during the synthesis of cloprostenol, exhibits significantly attenuated biological activity. This technical guide provides a comprehensive analysis of the biological activity of the 5-trans isomer of cloprostenol, presenting comparative quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Core Biological Activity: A Comparative Analysis

The biological potency of the 5-trans isomer of cloprostenol is markedly lower than that of its 5-cis counterpart. This reduction in activity is observed across various biological assays, from in vivo functional effects to in vitro smooth muscle contraction.

Quantitative Data Summary

The following table summarizes the key quantitative data comparing the biological activity of the 5-cis (cloprostenol) and 5-trans isomers.

| Biological Assay | Isomer | Potency/Activity Metric | Relative Potency (5-cis vs 5-trans) | Reference |

| In Vivo | ||||

| Pregnancy Termination (Hamster) | 5-cis | ED₅₀ (μ g/animal ) | 5-cis is ~20-fold more potent | (Bowler et al., 1979)[1][2] |

| 5-trans | ED₅₀ (μ g/animal ) | |||

| In Vitro | ||||

| Smooth Muscle Contraction (Gerbil Colon) | 5-cis | Relative Potency | 5-cis is significantly more potent | (Bowler et al., 1979) |

| 5-trans | Relative Potency |

Note: Specific ED₅₀ and relative potency values for smooth muscle contraction are pending access to the full text of the primary literature.

Signaling Pathways

Cloprostenol and its isomers exert their effects through the Prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR). The significant difference in biological activity between the 5-cis and 5-trans isomers strongly suggests that the cis-configuration of the C5-C6 double bond is a critical determinant for optimal receptor binding and subsequent activation.

Upon binding of an agonist like 5-cis-cloprostenol, the FP receptor primarily couples to Gαq, initiating a downstream signaling cascade.

The reduced potency of the 5-trans isomer is likely due to a poorer fit within the ligand-binding pocket of the FP receptor, leading to decreased receptor activation and a blunted downstream signaling cascade.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited for the biological characterization of cloprostenol isomers.

In Vivo Pregnancy Termination Assay in Hamsters

This assay is a definitive in vivo model to assess the luteolytic potency of prostaglandin analogs.

Objective: To determine the median effective dose (ED₅₀) of a test compound required to terminate pregnancy in hamsters.

Methodology:

-

Animal Model: Mature female golden hamsters (Mesocricetus auratus) are used.

-

Mating and Pregnancy Confirmation: Females are caged with fertile males. Day 1 of pregnancy is confirmed by the presence of sperm in a vaginal smear.

-

Compound Administration: On a specified day of gestation (e.g., day 8), pregnant hamsters are administered the test compounds (5-cis- and 5-trans-cloprostenol) via a defined route (e.g., subcutaneous injection). A range of doses for each compound is tested.

-

Endpoint Assessment: Several days post-administration (e.g., on day 12), the animals are euthanized, and the uterine horns are examined for the presence of viable fetuses. The absence of viable fetuses is indicative of successful pregnancy termination.

-

Data Analysis: The percentage of animals at each dose level that exhibit pregnancy termination is recorded. The ED₅₀, the dose at which 50% of the animals show the effect, is then calculated using probit analysis.

In Vitro Smooth Muscle Contraction Assay (Gerbil Colon)

This assay provides a measure of the direct contractile effect of prostaglandin analogs on smooth muscle tissue.

Objective: To compare the potency of 5-cis- and 5-trans-cloprostenol in inducing smooth muscle contraction.

Methodology:

-

Tissue Preparation: A segment of the distal colon is isolated from a gerbil and placed in an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). The longitudinal muscle is carefully dissected and cut into strips.

-

Organ Bath Setup: The muscle strip is mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂). One end of the strip is attached to a fixed point, and the other to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate under a slight resting tension until a stable baseline is achieved.

-

Cumulative Concentration-Response Curve: The test compounds are added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has reached a plateau.

-

Data Acquisition and Analysis: The contractile force generated by the muscle strip is recorded. The response at each concentration is expressed as a percentage of the maximum response obtained with a standard agonist (e.g., potassium chloride). The EC₅₀ (the concentration that produces 50% of the maximal response) is determined for each compound to compare their potencies.

Conclusion

The available data unequivocally demonstrate that the 5-trans isomer of cloprostenol is a significantly less potent analog of PGF2α compared to the clinically utilized 5-cis isomer. The geometric configuration of the C5-C6 double bond is a critical structural feature for high-affinity binding to the FP receptor and the subsequent initiation of the signaling cascade that leads to its characteristic physiological effects. For researchers and professionals in drug development, the 5-trans isomer serves as a valuable tool for structure-activity relationship studies and as a negative control in experiments investigating the biological effects of cloprostenol. The pronounced difference in activity between these two isomers underscores the high degree of stereoselectivity of the prostaglandin F2α receptor.

References

Navigating the Nuances of Prostaglandin Receptor Interaction: A Technical Guide to (+)-5-trans Cloprostenol Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cloprostenol and its Stereoisomers

Cloprostenol is a synthetic analog of Prostaglandin (B15479496) F2α (PGF2α) that acts as a potent agonist for the PGF2α receptor, known as the FP receptor. Its biological activity is primarily associated with the dextrorotatory enantiomer, (+)-Cloprostenol. The binding of Cloprostenol to the FP receptor is highly stereospecific, with the (+) enantiomer demonstrating significantly higher affinity and potency compared to the racemic mixture.[1][2] In contrast, the levorotatory isomer has negligible luteolytic effect and may even impede the action of the active isomer.

The subject of this guide, (+)-5-trans Cloprostenol, is a geometric isomer of the active (+)-Cloprostenol. In the parent compound, the double bond in the heptenoic acid side chain is in the cis configuration, which is crucial for optimal receptor binding. The trans configuration in the (+)-5-trans isomer is expected to significantly alter the molecule's three-dimensional structure, likely leading to a reduced affinity for the FP receptor. One study has noted that the (+)-5-trans isomer is 20-fold less active than the 5-cis form in vivo, although this reflects a physiological outcome rather than a direct measure of receptor binding affinity.

Quantitative Data on Cloprostenol Isomer Potency

Direct quantitative binding affinity data (e.g., Kᵢ, IC₅₀) for this compound are not available in the reviewed literature. However, studies comparing the potency of (+)-Cloprostenol (d-Cloprostenol) and the racemic mixture (dl-Cloprostenol) provide valuable context for the importance of stereochemistry in receptor interaction.

| Compound | Receptor | Tissue Source | Relative Potency/Affinity |

| (+)-Cloprostenol (d-Cloprostenol) | FP Receptor | Bovine Corpus Luteum | Equipotent to PGF2α |

| Racemic Cloprostenol (dl-Cloprostenol) | FP Receptor | Bovine Corpus Luteum | ~150 times less potent than d-Cloprostenol (B24006) |

| (+)-Cloprostenol (d-Cloprostenol) | FP Receptor | Bovine Myometrium | ~10 times more potent than dl-Cloprostenol |

Data compiled from a study by G. Re, et al. (1994).[2]

These data underscore the strict structural requirements of the FP receptor binding pocket. It is highly probable that the altered geometry of the (+)-5-trans isomer would result in a significantly lower binding affinity than that of (+)-Cloprostenol.

Experimental Protocols for Receptor Binding Assays

To determine the binding affinity of this compound for the FP receptor, a competitive radioligand binding assay can be employed. The following protocol is a representative example based on established methodologies for PGF2α receptor binding studies.

Materials and Reagents

-

Receptor Source: Cell membranes from bovine corpus luteum or myometrium, or a cell line recombinantly expressing the human FP receptor.

-

Radioligand: [³H]-PGF2α

-

Test Compound: this compound

-

Reference Compounds: Unlabeled PGF2α, (+)-Cloprostenol

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mM EDTA.

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Filtration Apparatus

-

Liquid Scintillation Counter

Membrane Preparation

-

Homogenize the tissue (e.g., bovine corpus luteum) in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

Competitive Binding Assay Procedure

-

In a series of tubes, add a constant amount of the membrane preparation.

-

Add a constant concentration of [³H]-PGF2α (typically at a concentration close to its Kₑ).

-

Add varying concentrations of the unlabeled competitor: this compound, unlabeled PGF2α (for positive control), or buffer alone (for total binding).

-

For determining non-specific binding, add a high concentration of unlabeled PGF2α.

-

Incubate the mixture at a defined temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the competitor.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizations

Signaling Pathway

The FP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon agonist binding, this initiates a signaling cascade leading to an increase in intracellular calcium.

Caption: FP Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates the workflow for a competitive radioligand binding assay.

Caption: Radioligand Binding Assay Workflow.

Conclusion

While direct binding affinity data for this compound is currently unavailable, the existing literature on Cloprostenol isomers strongly suggests that its affinity for the FP receptor is significantly lower than that of the biologically active (+)-Cloprostenol. The trans configuration of the double bond in the heptenoic acid side chain likely disrupts the optimal conformation required for efficient binding to the FP receptor. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to quantitatively determine the binding affinity of this compound and further elucidate the structure-activity relationships of prostaglandin analogs at the FP receptor. Such studies are crucial for understanding the pharmacological profile of impurities in drug synthesis and for the rational design of novel, highly selective prostaglandin-based therapeutics.

References

understanding the stereoisomerism of cloprostenol

An In-depth Technical Guide to the Stereoisomerism of Cloprostenol (B1669231)

Introduction

Cloprostenol is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α) widely used in veterinary medicine as a potent luteolytic agent.[1][2] It facilitates the functional and morphological regression of the corpus luteum, making it invaluable for estrus synchronization, induction of parturition, and termination of pregnancy in various animal species.[1][3] The biological activity of cloprostenol is intrinsically linked to its molecular geometry. The molecule possesses multiple chiral centers and double bonds, giving rise to various stereoisomers.[4][5]

Chemical synthesis of cloprostenol typically yields a racemic mixture containing two enantiomers.[1] However, extensive research has demonstrated that the desired therapeutic effects are almost exclusively attributable to one specific isomer.[1][4] This guide provides a detailed examination of the stereoisomerism of cloprostenol, its impact on pharmacological activity, the underlying signaling mechanisms, and the experimental methods used for its characterization.

Core Concepts in Cloprostenol Stereoisomerism

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[6] For cloprostenol, two main types of stereoisomerism are of critical importance: enantiomerism and diastereomerism.

Enantiomers

Cloprostenol has several chiral centers, leading to the existence of enantiomers—stereoisomers that are non-superimposable mirror images of each other.[6] The synthetic process commonly produces a 1:1 racemic mixture of (+)-cloprostenol and (-)-cloprostenol.[1]

-

(+)-Cloprostenol (d-cloprostenol or R-cloprostenol): This is the dextrorotatory enantiomer. Its precise stereochemistry is described by the IUPAC name (5Z)-7-{(1R,2R,3R,5S)-2-[(1E,3R)-4-(3-Chlorophenoxy)-3-hydroxy-1-buten-1-yl]-3,5-dihydroxycyclopentyl}-5-heptenoic acid.[2] This isomer is responsible for virtually all the luteolytic activity.[1]

-

(-)-Cloprostenol (l-cloprostenol or S-cloprostenol): This is the levorotatory enantiomer. It is biologically inert and does not contribute to the desired therapeutic effect.[1][7] Some evidence suggests the levorotatory isomer may even create a steric impediment at the receptor site, hindering the action of the active dextrorotatory isomer.[7]

The relationship between the racemic mixture and its constituent enantiomers is fundamental to understanding its pharmacology.

Diastereomers

In addition to enantiomers, other stereoisomers known as diastereomers can exist. These are stereoisomers that are not mirror images of each other.[6] They can arise from differences in configuration at one or more, but not all, of the chiral centers. Epimers, which differ at only one chiral center, are a specific type of diastereomer. Known impurities in cloprostenol preparations can include diastereomers such as 15S-cloprostenol and the 5,6-trans double-bond isomer, which is a geometric isomer.[5]

Quantitative Comparison of Stereoisomer Activity

The profound difference in biological activity between cloprostenol enantiomers is evident in receptor binding affinities and recommended therapeutic doses. The binding of cloprostenol to the prostaglandin F2α receptor (FP receptor) is highly stereospecific.[8]

Receptor Binding and Potency

Studies comparing the isomers have consistently shown that d-cloprostenol (B24006) has a much higher affinity for the FP receptor and is significantly more potent than the racemic mixture.

| Parameter | d-cloprostenol | dl-cloprostenol | l-cloprostenol | Reference |

| Relative Potency (vs dl-cloprostenol) | ~10 times more potent | 1x (baseline) | Inactive | [4] |

| Inhibition of [3H]PGF2α Binding (Bovine Corpus Luteum) | ~150 times more potent | 1x (baseline) | Not specified | [8] |

| Inhibition of [3H]PGF2α Binding (Bovine Myometrium) | ~10 times more potent | 1x (baseline) | Not specified | [8] |

| FP Receptor Ki (nM) | Not specified | 0.47 | Not specified | [9] |

| FP Receptor EC50 (nM) | Not specified | 10 | Not specified | [9] |

| FP Receptor IC50 (nM) | Not specified | 1 | Not specified | [9] |

| Table 1: Comparative Potency and Receptor Binding Data for Cloprostenol Isomers. Note: Ki, EC50, and IC50 values from DrugBank do not specify the isomer, but likely refer to the active form or racemic mixture. |

Therapeutic Dosages

The difference in potency directly translates to the recommended dosages in veterinary practice, where the pure d-enantiomer can be administered at a significantly lower dose to achieve the same clinical outcome.[1]

| Animal Species | dl-cloprostenol (Racemic) Dose | d-cloprostenol (Active Isomer) Dose | Reference |

| Cattle | 500 µg | 150 µg | [1] |

| Pigs | 175 µg | 75 µg | [1] |

| Table 2: Recommended Intramuscular Therapeutic Doses for Cloprostenol Formulations. |

Signaling Pathway

Cloprostenol exerts its physiological effects by acting as an agonist at the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[9] The activation of this receptor initiates a well-defined intracellular signaling cascade.

-

Receptor Binding: d-cloprostenol binds to the FP receptor on the cell surface.

-

G-Protein Activation: The receptor-agonist complex activates the associated Gq/11 protein.

-

PLC Activation: The activated Gq protein stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ ions into the cytosol.

-

PKC Activation: The increase in intracellular Ca²⁺ and the presence of DAG collectively activate Protein Kinase C (PKC).

-

Cellular Response: The elevated cytosolic Ca²⁺ and activated PKC lead to downstream effects such as smooth muscle contraction (in the myometrium) and inhibition of steroidogenesis, ultimately causing luteolysis in the corpus luteum.[9]

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Cloprostenol - Wikipedia [en.wikipedia.org]

- 3. Cloprostenol effect with and without male stimulation on oestrus synchronization in Peru guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cloprostenol sodium [sitem.herts.ac.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. journals.acspublisher.com [journals.acspublisher.com]

- 8. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

Foundational Research on Prostaglandin F2α Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on prostaglandin (B15479496) F2α (PGF2α) analogs, a class of synthetic compounds with significant therapeutic applications. This document details their mechanism of action, structure-activity relationships, and the experimental methodologies used to characterize them.

Introduction to Prostaglandin F2α Analogs

Prostaglandin F2α (PGF2α) is a naturally occurring lipid compound that mediates a wide range of physiological effects by activating the G-protein coupled FP receptor.[1] Synthetic PGF2α analogs are designed to mimic the action of endogenous PGF2α with improved pharmacokinetic and pharmacodynamic properties. These analogs have become cornerstone therapies in ophthalmology for the treatment of glaucoma and have shown promise in other therapeutic areas such as cosmetology for hair growth.[1][2]

The primary therapeutic effect of PGF2α analogs in glaucoma treatment is the reduction of intraocular pressure (IOP). This is achieved by enhancing the uveoscleral outflow of aqueous humor.[3][4] Commonly prescribed PGF2α analogs include latanoprost, travoprost (B1681362), and bimatoprost.[4]

Quantitative Analysis of Receptor Binding and Functional Activity

The interaction of PGF2α analogs with the FP receptor and other prostanoid receptors has been extensively studied to understand their potency and selectivity. The following tables summarize key quantitative data from in vitro studies.

Table 1: Prostaglandin F2α Analog Binding Affinities (Ki) at Prostanoid Receptors

| Compound | FP Receptor (Ki, nM) | EP1 Receptor (Ki, nM) | EP3 Receptor (Ki, nM) | DP Receptor (Ki, nM) | IP Receptor (Ki, nM) | TP Receptor (Ki, nM) |

| PGF2α | ~1 | - | - | - | - | - |

| Travoprost acid | 35 ± 5 | 9540 | 3501 | 52,000 | >90,000 | 121,000 |

| Bimatoprost acid | 83 | 95 | 387 | - | - | - |

| Latanoprost acid | 98 | - | - | - | - | - |

| Unoprostone | 5,900 - >22,000 | - | - | - | - | - |

Data compiled from multiple sources.[5][6]

Table 2: Prostaglandin F2α Analog Functional Agonist Potencies (EC50)

| Compound | FP Receptor (EC50, nM) | EP1 Receptor (EC50, nM) | Cell Type |

| PGF2α | 10 | - | HEK 293 cells |

| Travoprost acid | 1.4 | - | Human ciliary muscle |

| 3.6 | - | Human trabecular meshwork | |

| 2.6 | - | Mouse fibroblasts and rat aortic smooth muscle cells | |

| Bimatoprost acid | 2.8 - 3.8 | 2.7 | Various cell types |

| Bimatoprost (amide) | 681 | - | Cloned human FP receptor |

| 3245 | - | Human trabecular meshwork | |

| Latanoprost acid | 32 - 124 | 119 | Various cell types |

| 12-iso-PGF2α | 5,000 | - | HEK 293 cells |

Data compiled from multiple sources.[5][6][7]

Signaling Pathways of the FP Receptor

Activation of the FP receptor by PGF2α analogs initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Downstream of these initial events, other signaling pathways are engaged, including the Rho kinase pathway, which is involved in cytoskeleton rearrangement, and the mitogen-activated protein kinase (MAPK/ERK) pathway, which plays a role in cell growth and differentiation.[8][9]

Experimental Protocols

Radioligand Binding Assay for FP Receptor

This protocol is for determining the binding affinity of unlabeled PGF2α analogs to the FP receptor by measuring their ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the FP receptor

-

Radiolabeled ligand (e.g., [³H]-PGF2α)

-

Unlabeled PGF2α analog (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the unlabeled PGF2α analog.

-

In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled analog.

-

For total binding, omit the unlabeled analog. For non-specific binding, add a high concentration of unlabeled PGF2α.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of the unlabeled analog to determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[10]

Intracellular Calcium Mobilization Assay

This protocol measures the functional activity of PGF2α analogs by quantifying their ability to induce calcium release in cells expressing the FP receptor.

Materials:

-

HEK293 cells transiently or stably expressing the FP receptor

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

PGF2α analog (test compound)

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Seed the FP receptor-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive fluorescent dye (e.g., 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate.

-

Measure the baseline fluorescence.

-

Inject varying concentrations of the PGF2α analog into the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Plot the peak fluorescence response as a function of the log concentration of the analog to determine the EC50 value.[11][12]

References

- 1. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of bimatoprost, latanoprost, and travoprost in healthy subjects. A crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Functional characterization of the ocular prostaglandin f2alpha (PGF2alpha) receptor. Activation by the isoprostane, 12-iso-PGF2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Stereoisomer: A Technical Chronicle of (+)-5-trans Cloprostenol

An In-depth Technical Guide on the Discovery, Synthesis, and Biological Significance of (+)-5-trans Cloprostenol (B1669231) for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Cloprostenol, a potent synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is a cornerstone of veterinary reproductive medicine, valued for its powerful luteolytic activity.[1] Developed initially as a racemic mixture, the therapeutic effect was later attributed almost exclusively to the dextrorotatory enantiomer, (+)-Cloprostenol. The history of its development is a story of advancements in stereoselective synthesis and chiral separation. This guide delves into the discovery and history of a specific, less-active stereoisomer, (+)-5-trans Cloprostenol, which emerged as a minor impurity during the chemical synthesis of its biologically active cis counterpart. Understanding the synthesis, identification, and comparative bioactivity of such isomers is critical for drug purity, quality control, and comprehending structure-activity relationships in drug development.

Historical Context and Discovery

The journey to this compound begins with the broader exploration of prostaglandins (B1171923) in the mid-20th century, culminating in the landmark total synthesis of PGF2α by E.J. Corey's group. This pioneering work, often termed the "Corey Synthesis," established a versatile bicycloheptane-based route that became the foundation for synthesizing numerous prostaglandin analogues.[2][3]

In the 1970s, chemists at Imperial Chemical Industries (ICI) adapted and modified the Corey route for the large-scale industrial production of a new, potent PGF2α analogue: Cloprostenol. Initially, Cloprostenol was produced and used as a racemic mixture of its (+) and (-) enantiomers.[4] Subsequent research revealed that the desired luteolytic activity resided in the (+)-enantiomer, also known as d-Cloprostenol or (+)-Cloprostenol.[4]

The specific identification of this compound is detailed in a 1979 paper by J. Bowler, E.D. Brown, and N.S. Crossley of ICI.[5] During the synthesis and analysis of the intended product, (+)-Cloprostenol, which features a cis double bond in the α-chain (at the C-5 position), they identified an isomer with a trans configuration at this same position. This isomer, this compound, was found to be a minor impurity of the synthesis process. Their work established that this trans isomer was approximately 20 times less active than the corresponding cis form in terminating pregnancy in hamsters, highlighting the critical importance of the C-5 double bond's stereochemistry for biological activity.[5]

Synthesis and Stereochemical Control

The formation of this compound is an inherent challenge in the synthesis of (+)-Cloprostenol. The primary route is based on the Corey lactone, a key intermediate that contains the core cyclopentane (B165970) ring with the correct stereochemistry for the hydroxyl groups and the ω-chain attachment point.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow from precursor to purified isomers.

The critical step where the 5-trans isomer can form is during the introduction of the α-chain via a Wittig or Horner-Wadsworth-Emmons reaction. While these reactions can be optimized for Z (cis) selectivity, E (trans) isomers are often formed as byproducts.

Experimental Protocols

Chiral Separation of Cloprostenol Isomers (HPLC Method)

The resolution of Cloprostenol enantiomers and the separation of its geometric isomers are crucial for both analytical quantification and preparative purification. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method.

Objective: To separate (+)-Cloprostenol (the active enantiomer of the cis isomer) from its enantiomer and the (+)-5-trans isomer.

Protocol:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: Chiralcel OD-RH (a cellulose-based chiral stationary phase).[6]

-

Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer, such as 20mM sodium dihydrogenphosphate, adjusted to pH 3.0. A typical ratio is 33:67 (v/v) acetonitrile to buffer.[6]

-

Flow Rate: 0.5 - 0.7 mL/min.

-

Column Temperature: 20 °C.

-

Detection: UV detection at 210 nm (for higher sensitivity) or 274 nm.[6]

-

Procedure:

-

Prepare the mobile phase and thoroughly degas it.

-

Equilibrate the Chiralcel OD-RH column with the mobile phase until a stable baseline is achieved.

-

Dissolve the crude Cloprostenol sample in a suitable solvent (e.g., ethanol (B145695) or the mobile phase).

-

Inject the sample onto the column.

-

Monitor the elution profile. The different stereoisomers will exhibit distinct retention times, allowing for their separation and quantification. Baseline resolution between the enantiomers of cloprostenol can be achieved in under 10 minutes with this method.[6]

-

Quantification by UHPLC-MS/MS

For highly sensitive and specific quantification of Cloprostenol and its isomers in complex matrices, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is employed.

Objective: To accurately quantify Cloprostenol isomers in pharmaceutical preparations or biological samples.

Protocol:

-

Chromatography: A UHPLC system, often using the same or similar chiral column and mobile phase principles as the HPLC method to achieve separation.

-

Mass Spectrometry: A triple quadrupole (QqQ) mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Typically negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte.

-

Internal Standards: Deuterated standards (e.g., PGF2α-d4) are used to ensure accurate quantification.

-

Procedure:

-

Following chromatographic separation, the column eluent is directed into the ESI source.

-

The parent molecule (e.g., Cloprostenol, [M-H]⁻) is selected in the first quadrupole.

-

The precursor ion is fragmented in the collision cell (second quadrupole).

-

Specific fragment ions are monitored in the third quadrupole.

-

Quantification is achieved by comparing the peak area of the analyte's MRM transition to that of the internal standard. This method allows for linearity in the range of 0.1 to 10 µg/mL.

-

Mechanism of Action and Signaling Pathway

Cloprostenol exerts its biological effects by acting as an agonist at the Prostaglandin F2α receptor (PTGFR), also known as the FP receptor. The PTGFR is a G-protein coupled receptor (GPCR) that primarily signals through the Gq protein pathway. The reduced activity of the (+)-5-trans isomer is due to its lower binding affinity and/or efficacy at this receptor compared to the cis isomer.

The binding of an agonist like (+)-Cloprostenol to the PTGFR in luteal cells initiates a signaling cascade that culminates in luteolysis (the regression of the corpus luteum).

Caption: PGF2α receptor signaling pathway leading to luteolysis.

This cascade involves:

-

Activation of Phospholipase C (PLC): The activated Gq protein stimulates PLC.

-

Hydrolysis of PIP2: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses to the endoplasmic reticulum and binds to its receptor, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Activation of Protein Kinase C (PKC): The rise in intracellular Ca²⁺ and the presence of DAG synergistically activate PKC.

-

Downstream Effects: These signaling events lead to a rapid decrease in progesterone synthesis and the activation of pro-apoptotic pathways, resulting in the structural and functional demise of the corpus luteum.

Quantitative Data Summary

The biological activity of Cloprostenol and its isomers is highly dependent on their stereochemistry.

Table 1: Comparative Biological Activity & Dosing

| Compound | Stereochemistry | Biological Activity Relative to (+)-Cloprostenol | Typical Therapeutic Dose (Cattle) |

|---|---|---|---|

| (+)-Cloprostenol | 5-cis, (+) enantiomer | 1 (Reference) | 150 µg[4] |

| Racemic Cloprostenol | 5-cis, (+/-) mixture | ~0.3x (approx. 3.5-fold less active) | 500 µg[4] |

| this compound | 5-trans, (+) enantiomer | ~0.05x (20-fold less active) | Not used therapeutically |

Table 2: Pharmacokinetic Parameters of d-Cloprostenol (Active Isomer)

| Species | Dose & Route | Cmax (Peak Plasma Conc.) | T1/2β (Elimination Half-life) |

|---|---|---|---|

| Cow | 150 µg / IM | ~1.4 µg/L | ~1.6 hours |

| Sow | 75 µg / IM | ~2.0 µg/L | ~3.17 hours |

(Data compiled from the European Medicines Agency Summary Report on Cloprostenol)

Conclusion

References

- 1. 5,6-trans-Cloprostenol cas 57968-81-7 [pharm-intermediates.com]

- 2. The synthesis and biological activity of alkyloxy prostaglandin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. CN104513186B - A kind of preparation method of optically pure dextrorotation Cloprostenol Sodium - Google Patents [patents.google.com]

- 5. CN104513186A - Preparation method of optically pure dextro cloprostenol sodium - Google Patents [patents.google.com]

- 6. CN104370787A - Cloprostenol sodium pure product preparation method - Google Patents [patents.google.com]

Spectroscopic Characterization of (+)-5-trans Cloprostenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-5-trans Cloprostenol (B1669231) is a known synthetic prostaglandin (B15479496) F2α analog and a stereoisomer of the pharmacologically active (+)-Cloprostenol. As an impurity arising during the synthesis of cloprostenol, its thorough characterization is crucial for quality control and regulatory purposes in the pharmaceutical industry.[1][2][3][4] This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize (+)-5-trans Cloprostenol, including detailed experimental protocols and an examination of the signaling pathways associated with this class of compounds. While specific spectroscopic data for the (+)-5-trans isomer is not widely available in public literature, this guide presents the known information for cloprostenol and its isomers, offering a framework for the analytical investigation of this specific compound.

Molecular and Physical Data

A summary of the fundamental molecular and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | [1R-[1α(E),2β(1E,3R*),3α,5α]]-7-[2-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-3,5-dihydroxycyclopentyl]-5-heptenoic acid[3][5] |

| Synonyms | D-Cloprostenol, (+)-5,6-trans Cloprostenol, (+)-5-trans-16-m-chlorophenoxy tetranor PGF2α[3] |

| Molecular Formula | C₂₂H₂₉ClO₆[1][3] |

| Molecular Weight | 424.9 g/mol [3] |

| CAS Number | 57968-81-7[3] |

Spectroscopic Data

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of Cloprostenol is characterized by multiple absorption maxima, indicative of its chromophoric structure.

| Spectroscopic Technique | Absorption Maxima (λmax) |

| UV-Vis Spectroscopy | 220 nm, 275 nm, 282 nm |

Note: This data is for the general Cloprostenol molecule and may vary for the (+)-5-trans isomer.

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic characterization of prostaglandin analogs like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent will depend on the solubility of the compound.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

-

Cap the NMR tube securely.

¹H NMR Spectroscopy Protocol:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy Protocol:

-

Following ¹H NMR, acquire a ¹³C NMR spectrum using the same sample.

-

A proton-decoupled sequence is typically used to simplify the spectrum.

-

Longer acquisition times are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Instrumentation:

-

A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap instrument, often coupled with a liquid chromatography (LC) system (LC-MS).

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the ionization technique (e.g., methanol, acetonitrile (B52724), or a mixture with water).

-

The solvent should be of high purity (LC-MS grade).

-

If using LC-MS, ensure the sample is filtered to prevent clogging of the LC column.

LC-MS Protocol:

-

Chromatographic Separation (if applicable):

-

Select a suitable LC column (e.g., a C18 reversed-phase column).

-

Develop a mobile phase gradient (e.g., a mixture of water and acetonitrile with a small amount of formic acid or ammonium (B1175870) acetate) to achieve good separation of the analyte from any impurities.

-

Set the column temperature and flow rate according to the column manufacturer's recommendations.

-

-

Mass Spectrometry Analysis:

-

Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is often suitable for polar molecules like prostaglandins.

-

Acquire mass spectra in both positive and negative ion modes to determine the most sensitive ionization mode.

-

Perform a full scan analysis to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺, [M-H]⁻, or other adducts).

-

Conduct tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern. This is crucial for structural elucidation and confirmation.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (for oily/viscous liquids):

-

Thin Film Method:

-

Attenuated Total Reflectance (ATR) Method:

FTIR Spectroscopy Protocol:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to functional groups such as O-H (alcohols, carboxylic acid), C=O (carboxylic acid), C=C (alkene), and C-O bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy